3-azabicyclo[3.1.0]hexane-3-carboxamide
Description
Properties
CAS No. |
1860537-81-0 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Azabicyclo 3.1.0 Hexane 3 Carboxamide and Its Derivatives
Retrosynthetic Analysis of the 3-azabicyclo[3.1.0]hexane-3-carboxamide Core Structure
A retrosynthetic analysis of the this compound core reveals several key disconnection approaches. The primary amide functionality can be retrosynthetically disconnected to the corresponding carboxylic acid or its activated derivative, which in turn can be traced back to the core 3-azabicyclo[3.1.0]hexane ring system.
The bicyclic core itself can be deconstructed in a few strategic ways. A primary disconnection involves breaking the cyclopropane (B1198618) ring, leading to a pyrrolidine (B122466) derivative with appropriate functional groups for subsequent cyclopropanation. This is a common and effective strategy. Another approach involves the simultaneous or sequential formation of both the pyrrolidine and cyclopropane rings from an acyclic precursor, often through tandem or domino reactions. researchgate.net
Furthermore, the pyrrolidine ring can be disconnected, suggesting a strategy involving the cyclization of a functionalized cyclopropylamine (B47189) derivative. The choice of a specific retrosynthetic pathway often depends on the desired substitution pattern on the bicyclic framework and the availability of starting materials.
Established Synthetic Routes to 3-azabicyclo[3.1.0]hexane Scaffolds.bohrium.comresearchgate.netnih.govresearchgate.netrsc.orgnih.govacs.orgbeilstein-archives.org
A multitude of synthetic methods for constructing the 3-azabicyclo[3.1.0]hexane skeleton have been reported, ranging from conventional multi-step syntheses to more efficient one-pot multicomponent reactions. bohrium.comresearchgate.net
Conventional Multistep Syntheses and Modifications.researchgate.netresearchgate.netdntb.gov.ua
Traditional approaches to the 3-azabicyclo[3.1.0]hexane framework often involve the stepwise construction of the bicyclic system. bohrium.com A common strategy is the cyclopropanation of a pre-formed five-membered N-heterocycle, such as a 2,5-dihydropyrrole derivative. nih.gov For instance, the reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate in the presence of a rhodium catalyst can yield the corresponding 3-azabicyclo[3.1.0]hexane-6-carboxylate. nih.govacs.org
Another established multistep sequence involves starting from cis-1,2-cyclopropanedicarboxylic acid or its anhydride, which can be reacted with an amine, like benzylamine, to form the corresponding dione. google.com Subsequent selective reduction of the carbonyl groups yields the 3-azabicyclo[3.1.0]hexane core. google.com Modifications to these routes often focus on improving yields, diastereoselectivity, and functional group tolerance. unife.it
| Starting Material | Key Reagents | Product | Reference |
| N-Boc-2,5-dihydropyrrole | Ethyl diazoacetate, Rhodium catalyst | N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate | nih.govacs.org |
| cis-1,2-Cyclopropanedicarboxylic anhydride | Benzylamine, Reducing agent | 3-Benzyl-3-azabicyclo[3.1.0]hexane | google.com |
| N-allyl enamines | Iodine | 3-azabicyclo[3.1.0]hexane derivatives | bohrium.com |
One-Pot Multicomponent Reactions (MCRs) for Azabicyclo[3.1.0]hexane Formation.acs.orgbeilstein-journals.orgmdpi.comacs.orgacs.orgcpu.edu.cnresearchgate.net
To enhance synthetic efficiency, one-pot multicomponent reactions (MCRs) have emerged as powerful tools for the construction of the 3-azabicyclo[3.1.0]hexane scaffold. acs.org These reactions allow for the formation of multiple bonds and the assembly of complex molecules from simple starting materials in a single synthetic operation.
A notable example is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. beilstein-journals.org Azomethine ylides, generated in situ from the reaction of α-amino acids and carbonyl compounds, react with cyclopropenes to afford a diverse range of spiro-fused 3-azabicyclo[3.1.0]hexanes with high diastereoselectivity. beilstein-journals.org This approach has been successfully employed in a multicomponent fashion, providing rapid access to structurally complex derivatives. beilstein-journals.orgmdpi.com Another MCR involves the electrocatalytic cascade assembling of an aldehyde, malononitrile, and malonate in methanol (B129727) to stereoselectively form substituted 3-azabicyclo[3.1.0]hexane-1-carboxylates. epa.gov
| Reaction Type | Components | Catalyst/Conditions | Product | Reference |
| 1,3-Dipolar Cycloaddition | α-Amino acid, Carbonyl compound, Cyclopropene (B1174273) | Heat | Spiro[3-azabicyclo[3.1.0]hexane] | beilstein-journals.org |
| Electrocatalytic Cascade | Aromatic aldehyde, Malononitrile, Malonate | Electrolysis, Sodium bromide-sodium methoxide | Methyl 6-substituted-5-cyano-4,4-dialkoxy-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate | epa.gov |
| Three-Component Reaction | Aryl aldehydes, Malononitrile, Hydroxylamine (B1172632) hydrochloride | Water | 1-Azabicyclo[3.1.0]hexane-3-ene derivatives | acs.org |
Stereoselective and Asymmetric Synthesis of this compound.bohrium.comnih.govnih.govacs.orgdntb.gov.uaacs.org
The development of stereoselective and asymmetric methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives is of paramount importance due to the often stereospecific nature of their biological activity. researchgate.netcpu.edu.cn
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries represents a classical yet effective strategy for controlling stereochemistry. An optically active 3-azabicyclo[3.1.0]hexane has been synthesized using a chiral p-tolylsulfinyl group as a chiral auxiliary. researchgate.net This approach involves the preparation of 1-chlorocyclopropyl p-tolyl sulfoxides with an N,N-disubstituted aminomethyl group on the cyclopropane ring. Treatment with a Grignard reagent generates a cyclopropylmagnesium carbenoid, which undergoes intramolecular C-H insertion to give the desired bicyclic product with the stereochemistry directed by the chiral sulfinyl group. researchgate.net
Transition Metal-Catalyzed Asymmetric Cyclization Reactions (e.g., Rhodium-catalyzed cyclopropanation, Palladium-catalyzed methods).bohrium.comnih.govrsc.orgbeilstein-archives.orgresearchgate.net
Transition metal catalysis has revolutionized asymmetric synthesis, and the construction of the 3-azabicyclo[3.1.0]hexane core is no exception. bohrium.comnih.gov Various transition metals, including rhodium and palladium, have been employed to catalyze enantioselective cyclization reactions. bohrium.comrsc.org
Rhodium-catalyzed cyclopropanation is a well-established method. Dirhodium(II) catalysts with chiral ligands can effectively catalyze the asymmetric cyclopropanation of N-Boc-2,5-dihydropyrrole with diazoacetates, providing access to enantiomerically enriched 3-azabicyclo[3.1.0]hexane-6-carboxylates. nih.govacs.org By carefully selecting the rhodium catalyst and reaction conditions, it is possible to selectively form either the exo- or endo-diastereomer. nih.govacs.org More recently, a tailored CpxRh(III) catalyst has been shown to promote the alkenyl C-H functionalization of N-enoxysuccinimides, leading to a cis-cyclopropanation of acrolein with high enantio- and diastereoselectivity. acs.org
Palladium-catalyzed methods have also proven to be highly effective. A palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones provides a practical route to a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with excellent diastereoselectivity. rsc.orgrsc.org Furthermore, a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes has been developed, affording chiral 3-azabicyclo[3.1.0]hexanes with the formation of three C-C bonds and two rings in one step. researchgate.netcpu.edu.cn Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides also provides access to these bicyclic structures. nih.gov
| Catalyst System | Reaction Type | Substrate | Key Features | Reference |
| Chiral Dirhodium(II) | Asymmetric Cyclopropanation | N-Boc-2,5-dihydropyrrole, Diazoacetate | High diastereoselectivity (exo/endo), Low catalyst loading | nih.govacs.org |
| CpxRh(III) | C-H Functionalization/Cyclopropanation | N-enoxysuccinimide, Acrolein | High enantio- and diastereoselectivity | acs.org |
| Palladium(0)/Chiral Ligand | Cyclopropanation | Maleimide, N-Tosylhydrazone | High yield, High diastereoselectivity | rsc.orgrsc.org |
| Palladium(0)/Chiral Ligand | Asymmetric Cyclization/Cyclopropanation/Carbonylation | 1,6-Enyne | Forms three C-C bonds and two rings | researchgate.netcpu.edu.cn |
| Palladium(II) | aza-Wacker-type cyclization | Vinyl cyclopropanecarboxamide | Access to highly substituted aza[3.1.0]bicycles | nih.gov |
Organocatalytic Diastereoselective Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional catalytic systems. In the context of 3-azabicyclo[3.1.0]hexane synthesis, organocatalytic approaches have enabled the diastereoselective construction of spiro-fused derivatives.
One notable method involves the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. researchgate.net This reaction, when catalyzed by organic molecules, can proceed with high diastereoselectivity, affording complex spiro[3-azabicyclo[3.1.0]hexanes]. For instance, the reaction between stable azomethine ylides, such as the protonated form of Ruhemann's purple, and various 3-substituted or 3,3-disubstituted cyclopropenes yields the corresponding bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields with high diastereofacial selectivity. beilstein-journals.org Furthermore, this method has proven effective in trapping unstable 1,2-disubstituted cyclopropenes under mild conditions. researchgate.net
Three-component reactions involving substituted isatins, α-amino acids, and cyclopropenes represent another efficient organocatalytic strategy. acs.org The key step in this process is an intramolecular [3+2]-cycloaddition of an in situ generated azomethine ylide onto a cyclopropene. This one-pot reaction allows for the synthesis of spiro-fused indolo[2,1-b]quinazoline (B1258998) and cyclopropa[a]pyrrolizine or 3-azabicyclo[3.1.0]hexane moieties with good to high yields and excellent diastereoselectivity. researchgate.net The versatility of this method is demonstrated by the use of various amine components, including N-substituted and N-unsubstituted α-amino acids, the dipeptide Gly-Gly, and benzylamine, for the generation of the azomethine ylide. acs.org
| Reactants | Catalyst/Conditions | Product | Yield | Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| Azomethine ylide (from Ruhemann's purple) + 3-substituted cyclopropenes | Thermal | Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes | Moderate to Good | High | researchgate.netbeilstein-journals.org |
| Substituted isatins + α-amino acids + cyclopropenes | One-pot, three-component | Spiro[3-azabicyclo[3.1.0]hexane]oxindoles | Moderate to High | Excellent | acs.org |
Advanced Synthetic Technologies and Strategies
To enhance the efficiency, safety, and sustainability of chemical syntheses, advanced technologies such as flow chemistry and microwave-assisted synthesis have been increasingly adopted. These technologies offer significant advantages over traditional batch processes, including improved reaction control, faster reaction times, and higher yields.
Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology provides excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety and reproducibility. researchgate.net While the direct application of flow chemistry to the synthesis of this compound is still an emerging area, related heterocyclic systems have been successfully synthesized using this approach. For example, photocatalytic flow processes have been utilized for the synthesis of 1,3-diazabicyclo[3.1.0]hexane derivatives. sci-hub.se These processes often result in higher yields and significantly shorter reaction times compared to batch methods. sci-hub.se The generation of diazo compounds, key intermediates in some cyclopropanation reactions to form the azabicyclo[3.1.0]hexane core, has also seen significant advancements through flow technology. acs.org
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. Several methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives have been adapted to microwave conditions. For example, a simple and efficient method for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives from arylidenemalononitriles and hydroxylamine hydrochloride has been developed under solvent-free microwave irradiation, resulting in good to excellent yields and short reaction times. pnu.ac.ir Microwave heating has also been employed to shorten the reaction times for the Pd-catalyzed transannular C(sp3)–H arylation of alicyclic amines, a method applicable to the synthesis of 6-arylated 3-azabicyclo[3.1.0]hexanes. researchgate.net
Base-promoted intramolecular additions represent an effective strategy for constructing the 3-azabicyclo[3.1.0]hexane ring system. mdpi.com This approach typically involves the cyclization of a suitably functionalized acyclic precursor. A notable example is the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. dntb.gov.uaresearchgate.net This reaction delivers conformationally restricted, highly substituted aza[3.1.0]bicycles. mdpi.com The process is tolerant of various functional groups on the aryl ring and provides the desired products in moderate to good yields. researchgate.net The diastereomeric ratio of the products can be influenced by the reaction conditions and the substituents on the starting material. mdpi.com
| Substrate | Base | Solvent/Temperature | Product | Yield | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|---|
| 1-(4-chlorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide | tBuOK | DMF, 110 °C | 1-(4-chlorophenyl)-4-methyl-3-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 81% | ~5:3 | mdpi.com |
| N-(1-(p-tolyl)ethyl)cyclopropane-1-carboxamide | tBuOK | DMF, 110 °C | 4-methyl-3-phenyl-1-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 67% | ~5:4 | mdpi.com |
| N-(1-(3-methoxyphenyl)ethyl)cyclopropane-1-carboxamide | tBuOK | DMF, 110 °C | 1-(3-methoxyphenyl)-4-methyl-3-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 80% | ~5:3 | mdpi.com |
Purification and Isolation Techniques for Research-Grade Compounds
The synthesis of research-grade this compound and its derivatives necessitates effective purification and isolation techniques to obtain compounds of high purity, which is critical for their subsequent evaluation in biological assays and other applications.
Chromatographic techniques are indispensable for the purification of 3-azabicyclo[3.1.0]hexane derivatives. Column chromatography on silica (B1680970) gel is the most widely used method for separating reaction mixtures and isolating the desired products. rsc.orgrsc.orgclockss.org The choice of eluent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or acetone, is crucial for achieving good separation. psu.edunih.gov In many reported syntheses, the major diastereoisomers of 3-azabicyclo[3.1.0]hexane derivatives can be successfully isolated using this technique. rsc.org
For smaller scale purifications or for the separation of closely related compounds, preparative thin-layer chromatography (TLC) can be employed. psu.edu This method allows for the direct separation of compounds on a larger TLC plate, from which the desired bands can be scraped and the compound extracted.
In some cases, particularly for the separation of enantiomers, chiral chromatography is necessary. researchgate.netgoogle.com This involves the use of a chiral stationary phase that can differentiate between the two enantiomers of a chiral compound, allowing for their separation. researchgate.net
It is worth noting that in certain optimized synthetic procedures, particularly those involving highly stereoselective reactions, chromatographic purification may not be required, and the product can be isolated through other methods like crystallization or distillation. acs.orgnih.gov
Crystallization Protocols for Diastereomeric and Enantiomeric Resolution
The separation of stereoisomers of 3-azabicyclo[3.1.0]hexane derivatives is crucial for the development of chiral drugs and biological probes, as different enantiomers and diastereomers often exhibit distinct pharmacological activities. researchgate.net Crystallization-based resolution methods, including diastereomeric salt formation and preferential crystallization, are powerful techniques for obtaining stereochemically pure compounds.
Diastereomeric Salt Formation
A widely used method for the resolution of racemic mixtures of chiral amines or carboxylic acids is the formation of diastereomeric salts with a chiral resolving agent. google.com For derivatives of 3-azabicyclo[3.1.0]hexane that possess a carboxylic acid functionality, chiral amines such as brucine, strychnine, or α-methylbenzylamine can be employed as resolving agents. Conversely, if the derivative is a chiral amine, chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used.
Chiral Chromatography
Preparative chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is another highly effective method for the separation of enantiomers and diastereomers of 3-azabicyclo[3.1.0]hexane derivatives. rsc.orgnovartis.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a racemic compound, leading to different retention times and thus enabling their separation.
The selection of the appropriate CSP and mobile phase is critical for achieving good separation. A variety of commercially available chiral columns can be screened to identify the optimal conditions. For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica support, are often effective for the resolution of a wide range of chiral compounds.
The following table provides examples of chiral HPLC conditions that have been successfully used for the separation of enantiomers of 3-azabicyclo[3.1.0]hexane derivatives, which can serve as a starting point for developing a separation method for this compound.
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Wavelength (nm) | Compound Type | Reference |
| Phenomenex Chiral INA | Hexanes: 2-propanol = 90:10 | 1.0 | 210 | Methyl (1S,2R,4S,5R,6R)-4-(2-bromophenyl)-6-(diethylcarbamoyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | rsc.org |
| Phenomenex Chiral INA | Hexanes: 2-propanol = 85:15 | 1.0 | 210 | Methyl (1S,2R,4S,5R,6R)-4-([1,1'-biphenyl]-4-yl)-6-(diethylcarbamoyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | rsc.org |
Investigation of Biological Activities and Mechanistic Insights of 3 Azabicyclo 3.1.0 Hexane 3 Carboxamide Derivatives
In Vitro Cellular Assays and Functional Readouts
The antitumor potential of 3-azabicyclo[3.1.0]hexane derivatives has been extensively evaluated through a variety of in vitro cellular assays. These studies provide critical insights into their effects on cancer cell proliferation, cell cycle progression, and motility.
Derivatives of 3-azabicyclo[3.1.0]hexane have demonstrated significant antiproliferative and cytotoxic effects across a range of human and murine cancer cell lines. The efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.
Spiro-fused 3-azabicyclo[3.1.0]hexanes have been tested against human erythroleukemia (K562), cervical carcinoma (HeLa), melanoma (Sk-mel-2), osteosarcoma (U2OS), and murine melanoma (B16) cell lines. mdpi.comresearchgate.net Studies revealed that the antiproliferative activity is both time- and concentration-dependent. mdpi.com For instance, certain adducts spiro-fused to an acenaphthylene-1(2H)-one framework exhibited significant antiproliferative effects, particularly against the K562 cell line, with IC50 values around 25–27 μM. nih.govmdpi.com Human erythroleukemia (K562) and murine melanoma (B16) cells were identified as the most sensitive, with IC50 values ranging from 4 to 20 μM after 72 hours of treatment. nih.govmdpi.com
Similarly, a series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] were screened against K562, HeLa, Jurkat (T lymphocyte), and CT26 (mouse colon carcinoma) cell lines. The most effective of these compounds displayed IC50 values between 4.2 and 24.1 μM across all tested cell lines. mdpi.comnih.gov Furthermore, spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles showed potent activity against Jurkat, K-562, HeLa, and Sk-mel-2 cell lines, with IC50 values in the range of 2 to 10 μM after 72 hours. nih.govdntb.gov.ua
Table 1: Cytotoxicity (IC50) of 3-azabicyclo[3.1.0]hexane Derivatives in Cancer Cell Lines
| Compound Series | Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |
|---|---|---|---|---|
| Spiro-fused acenaphthylene (B141429) derivatives | K562 (Human Erythroleukemia) | ~25 - 27 | 72 | mdpi.com |
| Spiro-fused acenaphthylene derivatives | K562 & B16 (Murine Melanoma) | 4 - 20 | 72 | nih.govmdpi.com |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | K562, HeLa, Jurkat, CT26 | 4.2 - 24.1 | Not Specified | mdpi.comnih.gov |
| Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles | Jurkat, K-562, HeLa, Sk-mel-2 | 2 - 10 | 72 | nih.govdntb.gov.ua |
Beyond inhibiting proliferation, these derivatives actively interfere with the cell division cycle and trigger programmed cell death, or apoptosis. Flow cytometry analyses have shown that treatment with these compounds leads to significant perturbations in the cell cycle. For example, spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles cause a notable accumulation of cells in the SubG1 and G0/G1 phases of the cell cycle compared to untreated controls. nih.govdntb.gov.ua This arrest in the G0/G1 phase was also confirmed in studies using murine fibroblast cells. researchgate.net
The accumulation of cells in the SubG1 phase is a strong indicator of apoptosis. mdpi.com Further investigation into the mechanism of cell death revealed that these compounds are potent inducers of apoptosis. Treatment with 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] led to a nearly six-fold decrease in the percentage of live HeLa and CT26 cells. mdpi.com Studies on spiro-bisheterocyclic derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that they promote apoptosis through both p53-dependent and -independent pathways. researchgate.net This was supported by the observed up-regulation of pro-apoptotic genes such as caspase 3 and BAX. researchgate.net Additionally, an increase in the permeability of the outer mitochondrial membrane is a key event in the intrinsic pathway of apoptosis, and treatment with certain spiro-fused derivatives led to a significant increase in cells with decreased mitochondrial membrane potential, rising from 10% in control cells to as high as 75-80% in treated cells. nih.govmdpi.comresearchgate.net
The actin cytoskeleton is crucial for maintaining cell shape, adhesion, and motility, processes that are often dysregulated in cancer metastasis. sciforum.netmdpi.com Derivatives of 3-azabicyclo[3.1.0]hexane have been shown to induce significant transformations in the actin cytoskeleton of cancer cells.
Confocal microscopy studies revealed that treatment with various spiro-fused derivatives leads to the disappearance of actin stress fibers, with granular actin becoming diffusely distributed in the cytoplasm. mdpi.comresearchgate.net This effect was observed in up to 90% of treated HeLa cells and 64% of CT26 cells for certain 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]. mdpi.comnih.gov In another study, this disruption of actin filaments was seen in 82–97% of treated 3T3 fibroblast cells. researchgate.netsemanticscholar.org
These cytoskeletal changes are directly linked to a reduction in cell motility. Treated cells show a significant decrease in filopodia-like membrane protrusions, which are essential for cell movement. mdpi.comresearchgate.net For instance, the number of HeLa cells with these protrusions was reduced from 91% in control cells to 35% after treatment, and from 86% to as low as 6% in transformed 3T3-SV40 cells. mdpi.comresearchgate.net The functional consequence of these changes was confirmed by scratch tests, where treated human melanoma and other cancer cells lost their ability to move and fill a scratched gap in the cell monolayer. mdpi.comdntb.gov.ua
Enzymatic and Receptor Binding Profiling
To understand the specific molecular targets of these compounds, enzymatic and receptor binding assays are employed. These studies help to identify the enzymes and receptors with which the derivatives interact, providing a more detailed picture of their mechanism of action.
Certain derivatives of 3-azabicyclo[3.1.0]hexane have been identified as potent enzyme inhibitors. For example, spirocyclopropyloxindoline carboxamides, which incorporate the bicyclo[3.1.0]hexane core, have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. researchgate.net One compound from this series was found to inhibit VEGFR-2 kinase with an IC50 concentration of 4.34±0.13 μM. researchgate.net
Another important target is Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives have been explored as novel DPP-IV inhibitors, indicating the scaffold's potential in developing treatments for metabolic diseases. nih.gov
The 3-azabicyclo[3.1.0]hexane framework is also a key feature in ligands designed for G-protein coupled receptors (GPCRs), such as opioid and dopamine (B1211576) receptors.
Derivatives have been designed as novel and potent ligands for the μ-opioid receptor, with some compounds demonstrating picomolar binding affinity and high selectivity over the δ and κ opioid receptor subtypes. nih.gov
Furthermore, this scaffold has been extensively used to develop potent and selective antagonists for the dopamine D3 receptor, a target for treating neuropsychiatric disorders and substance abuse. google.com Radioligand binding assays are used to determine the affinity (Ki) of these compounds for the receptor. One study reported a new benzamide (B126) scaffold derivative with a high affinity for the D3 receptor (Ki = 0.67 ± 0.11 nM) and approximately 129-fold selectivity over the closely related D2 receptor. frontiersin.org Another series of antagonists incorporating a flexible scaffold showed excellent D3 receptor affinities with Ki values ranging from 0.8 to 13.2 nM and D2/D3 selectivity ratios of up to 180-fold. mdpi.com The potency of these compounds was also confirmed in functional assays, such as the β-arrestin recruitment assay, which measures the ability of the compound to compete with dopamine, with some derivatives showing IC50 values as low as 1.3 nM. mdpi.com
Table 2: Receptor Binding Affinity of 3-azabicyclo[3.1.0]hexane Derivatives
| Compound/Series | Target Receptor | Binding Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|---|
| Achiral derivatives | μ-Opioid Receptor | Picomolar range | Selective over δ and κ subtypes | nih.gov |
| HY-3-24 | Dopamine D3 Receptor | 0.67 ± 0.11 nM | ~129-fold vs D2R | frontiersin.org |
| Flexible scaffold antagonists (e.g., 21c) | Dopamine D3 Receptor | 0.8 - 13.2 nM | 22 to 180-fold vs D2R | mdpi.com |
| Acylaminobutylpiperazine derivatives | Dopamine D3 Receptor | Varies (e.g., 3.5 nM for compound 7) | Varies (e.g., 122-fold vs D2R for compound 25) | nih.gov |
Target Engagement in Cellular Contexts
The confirmation that a molecule interacts with its intended target within a cellular environment is a crucial step in drug discovery. For derivatives of 3-azabicyclo[3.1.0]hexane-3-carboxamide, various assays are employed to determine target engagement.
One prominent method is the Cellular Thermal Shift Assay (CETSA®) . This technique relies on the principle that the binding of a ligand to a protein can alter its thermal stability. nih.gov By heating cells and observing the denaturation and aggregation of proteins, researchers can determine if a compound has bound to its target, as the ligand-bound protein will exhibit a different melting curve compared to the unbound protein. nih.govpromegaconnections.com This probe-free method allows for the direct assessment of target interaction in a physiological context. promegaconnections.com
Another approach to quantify target engagement in living cells is the NanoBRET™ Target Engagement Assay . This assay measures the binding of a compound to its target kinase in cells, providing insights into both cellular penetrance and affinity. chemrxiv.org
Furthermore, studies on heterocyclic compounds designed to activate the STING (Stimulator of Interferon Genes) protein, which include a 3-azabicyclo[3.1.0]hexane-6-carboxamide moiety, have demonstrated good residence time within Caco-2 cells. This prolonged presence within the cell facilitates a longer duration of target engagement, which is a desirable property for therapeutic candidates. epo.org
Table 1: Methods for Determining Cellular Target Engagement
| Assay Method | Principle | Application Example |
|---|---|---|
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein. | Validating and quantifying small-molecule interactions with their intended cellular targets. nih.gov |
| NanoBRET™ Target Engagement Assay | Measures compound binding to a target kinase within living cells. | Assessing cellular penetrance and binding affinity of kinase inhibitors. chemrxiv.org |
| Cell Residence Time Studies | Measures the duration a compound remains bound to its target within a cell. | Evaluating STING activators with a 3-azabicyclo[3.1.0]hexane core in Caco-2 cells. epo.org |
Molecular Mechanisms of Interaction with Biological Targets
Understanding how a compound interacts with its biological target at a molecular level is fundamental to rational drug design and optimization.
Protein-Ligand Interaction Mapping
Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for elucidating the binding modes of ligands. A study investigating derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide as potential inhibitors of the SARS-CoV-2 main protease (3CLpro) provides a clear example. nih.gov
In this research, molecular docking was used to predict the three-dimensional structure of the ligand-target complex, and subsequent MD simulations were performed to analyze the stability of these interactions. The results indicated that the designed compounds formed stable complexes with the 3CLpro enzyme. Analysis of the root-mean-square fluctuation (RMSF) of the protein's constituent atoms revealed only minor fluctuations, suggesting a stable binding of the drug candidates. nih.gov Such studies provide detailed insights into the specific amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions), guiding further structural modifications to enhance potency and selectivity. nih.gov
Comparative Analysis of Biological Profiles with Related Azabicyclic Scaffolds
The 3-azabicyclo[3.1.0]hexane core is part of a larger family of azabicyclic scaffolds, each with distinct structural features and biological activities. A comparative analysis reveals the unique contributions of different bicyclic systems to the pharmacological profiles of the resulting compounds.
The 3-azabicyclo[3.1.0]hexane scaffold itself is found in a diverse range of bioactive molecules, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used for the treatment of type 2 diabetes, and compounds with potential antitumor activity. nih.govmdpi.com Its rigid, bicyclic structure provides a defined orientation of substituents, which is crucial for specific interactions with biological targets.
In comparison, the 8-azabicyclo[3.2.1]octane scaffold, structurally related to tropane (B1204802) alkaloids, is often associated with modulation of the central nervous system (CNS). Derivatives of this scaffold have been investigated as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for inflammatory conditions and as agonists of the α7 nicotinic acetylcholine (B1216132) receptor for cognitive deficits. nih.govresearchgate.net
The 2-azaspiro[3.3]heptane scaffold has gained attention as a bioisostere of piperidine, a common motif in many drugs. researchgate.net Its spirocyclic nature offers a three-dimensional structure with well-defined exit vectors for substituents, which is advantageous in drug design. researchgate.net
Conformationally constrained 3-azabicyclo[3.2.1]octane β-amino esters represent another class of related scaffolds. Their synthesis provides access to novel β-amino acid derivatives with potential applications in various therapeutic areas. researchgate.net
Finally, a direct comparison of azabicyclic esters and oxadiazoles as ligands for the muscarinic receptor highlights how different core structures can serve as bioisosteric replacements to achieve desired pharmacological properties. acs.org
This comparative analysis underscores the versatility of azabicyclic scaffolds in medicinal chemistry. The specific ring system, its stereochemistry, and the nature and placement of substituents all play critical roles in determining the biological activity and therapeutic potential of these compounds.
Table 3: Comparative Biological Activities of Azabicyclic Scaffolds
| Azabicyclic Scaffold | Key Biological Activities | Example Compound/Target |
|---|---|---|
| 3-azabicyclo[3.1.0]hexane | DPP-IV inhibition, mGluR2 modulation, Antitumor activity | DPP-IV inhibitors, mGluR2 PAMs google.comnih.govmdpi.com |
| 8-azabicyclo[3.2.1]octane | CNS modulation, NAAA inhibition, α7 nAChR agonism | NAAA inhibitors, α7 nAChR agonists nih.govresearchgate.net |
| 2-azaspiro[3.3]heptane | Bioisostere of piperidine | Functionalized derivatives for drug design researchgate.net |
| 3-azabicyclo[3.2.1]octane | β-amino acid derivatives | Conformationally constrained β-amino esters researchgate.net |
Structure Activity Relationship Sar Studies Centered on the 3 Azabicyclo 3.1.0 Hexane 3 Carboxamide Scaffold
Design Principles for 3-azabicyclo[3.1.0]hexane-3-carboxamide Analogues
Rational Design and Library Synthesis Approaches
The design of novel compounds around the 3-azabicyclo[3.1.0]hexane core often employs rational design principles, leveraging the scaffold's conformational rigidity. nih.govunife.it This rigidity is advantageous as it reduces the entropic penalty upon binding to a biological target, potentially increasing affinity. The scaffold serves as a template for creating analogues of biologically active natural products like CC-1065 and Duocarmycin, or as conformationally constrained peptide mimetics. unife.it
To explore the chemical space around this core, library synthesis is a common strategy. By systematically altering substituents at various positions on the bicyclic system, researchers can generate a diverse set of molecules for high-throughput screening. This approach has been instrumental in developing novel Dipeptidyl Peptidase-IV (DPP-IV) inhibitors by introducing N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives into the P(2) region of 2-cyanopyrrolidine-based compounds. nih.gov Similarly, extensive SAR studies have led to the discovery of derivatives with potent activity as orexin receptor antagonists, demonstrating the scaffold's versatility.
Impact of Substituent Modifications on Biological Activity and Selectivity
Modifications to the substituents on the this compound core have a profound impact on biological activity and selectivity across different therapeutic targets.
For antitumor agents , the nature of the group on the cyclopropane (B1198618) ring is critical. In a series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], analogues with phenyl substituents on the cyclopropane ring were found to be significantly more active than those with carboxymethyl or N-isopropylcarbamoyl groups. nih.gov This suggests that aromatic or hydrophobic interactions in the target's binding pocket are crucial for the observed antiproliferative activity.
In the development of antiviral inhibitors targeting the SARS-CoV-2 main protease (Mpro), modifications to a 3-azabicyclo[3.1.0]hexane-containing scaffold, similar to that in Nirmatrelvir, revealed sensitive SAR. For instance, changing a P4 tert-butyloxycarbonyl (Boc) group to a benzyloxy carbonyl group significantly improved Mpro inhibitory activity and resulted in potent antiviral effects. nih.gov Further optimization showed that specific amide and carbamate derivatives at this position could yield compounds with antiviral activity comparable to the parent drug. nih.gov
For opioid receptor ligands , subtle changes to the lead structure resulted in compounds with picomolar binding affinity and high selectivity for the μ receptor over δ and κ subtypes. This highlights how meticulous substituent modification can fine-tune receptor subtype selectivity, a key goal in modern drug design.
The table below summarizes key research findings on the impact of substituent modifications on the biological activity of this compound analogues.
| Target Class | Scaffold Position Modified | Favorable Substituents | Unfavorable Substituents | Observed Effect | Reference |
|---|---|---|---|---|---|
| Antitumor Agents | Cyclopropane Ring | Phenyl | Carboxymethyl, N-isopropylcarbamoyl | Increased antiproliferative activity, suggesting importance of hydrophobic/aromatic interactions. | nih.gov |
| Antiviral (SARS-CoV-2 Mpro) | P4 Position (N-linked) | Benzyloxy carbonyl, 3-pyridylmethyl carbamate | tert-butyloxycarbonyl (Boc) | Significant improvement in Mpro inhibition and potent antiviral activity. | nih.gov |
| DPP-IV Inhibitors | P2 Position (N-linked) | Aryl or Heteroaryl groups | Data not specified | Induction of conformational restriction led to novel, potent inhibitors. | nih.gov |
Conformational Analysis and its Influence on Biological Activity
The rigid bicyclo[3.1.0]hexane system locks the five-membered ring into specific conformations, which is a key determinant of biological activity. acs.org
Ring Pucker and Inversion Studies
Unlike flexible five-membered rings, the fused cyclopropane ring forces the pyrrolidine (B122466) portion of the 3-azabicyclo[3.1.0]hexane system into a fixed envelope or twist conformation, often described as a rigid pseudoboat. acs.orgnih.gov Theoretical and experimental studies on the parent bicyclo[3.1.0]hexane show an asymmetric potential energy function where the five-membered ring is puckered towards the cyclopropane ring. nih.gov This inherent pucker dictates the spatial orientation of substituents. For example, in the design of nucleoside analogues, this rigid template has been used to lock the molecule into specific "North" or "South" furanose-like conformations, allowing for a precise probe of enzyme conformational preferences. acs.orgacs.org The inability of the ring to easily invert between conformations means that the spatial arrangement of pharmacophoric groups is largely fixed, which can lead to higher binding affinity if the conformation matches the receptor's binding site.
Exocyclic Group Rotational Preferences
The fixed conformation of the bicyclic core directly influences the rotational preferences of exocyclic groups, such as the carboxamide at position 3. The steric environment created by the ring pucker can favor specific rotamers (rotational isomers) of the substituent. This is critical for biological activity, as it determines the directionality of hydrogen bond donors and acceptors and the positioning of other interactive groups. For instance, in locked carbocyclic nucleoside analogues, the fixed ring pucker stabilizes a specific glycosyl torsion angle (the angle of the exocyclic base relative to the sugar). acs.org In some cases, the most stable conformation in solution may not be the one required for enzymatic binding, and the energy penalty required to adopt the "active" conformation can significantly impact inhibitory potency. acs.org Therefore, understanding these rotational preferences is essential for rationally designing analogues that present the key interacting groups in the optimal orientation for binding.
Stereochemical Implications in this compound SAR
The 3-azabicyclo[3.1.0]hexane scaffold contains multiple chiral centers, making stereochemistry a critical factor in its structure-activity relationship. The fusion of the cyclopropane and pyrrolidine rings creates diastereomers, typically designated as exo and endo, depending on the orientation of substituents relative to the larger ring.
The biological activity often differs significantly between stereoisomers. This is exemplified in the synthesis of the antidiabetic drug Saxagliptin, which utilizes the specific (1S,3S,5S) stereoisomer of a 2-azabicyclo[3.1.0]hexane-3-carboxamide intermediate. cymitquimica.comchemicalbook.com The precise spatial arrangement defined by this stereochemistry is essential for its potent and selective inhibition of the DPP-IV enzyme.
Synthetic methodologies have been developed to selectively access either the exo or endo diastereomers. By carefully selecting the catalyst—for example, using different dirhodium(II) catalysts in cyclopropanation reactions—chemists can control the stereochemical outcome with high diastereoselectivity. nih.govpku.edu.cnacs.org This control is vital for SAR studies, as it allows for the synthesis and evaluation of individual, stereochemically pure isomers to determine which configuration possesses the desired biological effect. The ability to produce either the exo or endo isomer on a gram scale without complex purification demonstrates the maturity of synthetic strategies aimed at exploring stereochemical diversity in this scaffold. acs.org The synthesis of all four stereoisomers of a related building block, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, further underscores the importance and feasibility of systematically investigating stereochemical implications. researchgate.net
Enantiomeric and Diastereomeric Activity Differences
The three-dimensional arrangement of substituents on the 3-azabicyclo[3.1.0]hexane core is a critical determinant of biological activity. The chirality of the core and the relative orientation of functional groups can lead to significant differences in potency and efficacy between stereoisomers.
Research into a novel series of pyrrolidine sulfonamide antagonists for the transient receptor potential vanilloid-4 (TRPV4) channel, which utilized a 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate intermediate, highlighted the importance of diastereomeric configuration. sci-hub.se In this series, the orientation of a key hydroxyl group on the pyrrolidine ring, derived from the bicyclic precursor, had a notable impact on inhibitory activity. The trans-hydroxypyrrolidine diastereomer demonstrated an eight-fold improvement in potency compared to the des-hydroxy analog. sci-hub.se Conversely, the corresponding cis-hydroxypyrrolidine analog showed only a three-fold improvement, indicating a clear preference for the trans configuration at the target receptor. sci-hub.se
Table 1: Diastereomeric Influence on TRPV4 Inhibitory Activity
| Compound | Configuration | IC₅₀ (nM) |
|---|---|---|
| Des-hydroxy Pyrrolidine Analog | - | 320 |
| trans-hydroxypyrrolidine Sulfonamide (38) | trans | 40 |
| cis-hydroxypyrrolidine Sulfonamide (40) | cis | 100 |
The development of highly potent and specific therapeutic agents often involves the isolation of a single, desired stereoisomer. For instance, the synthesis of selective cardiac troponin activators has utilized the specific (1R,3R,5R) stereoisomer of an N-substituted 2-azabicyclo[3.1.0]hexane-3-carboxamide derivative. nih.govacs.org Similarly, the methanesulfonate salt of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide is a known pharmaceutical intermediate, underscoring the necessity of strict stereochemical control in producing clinically relevant compounds. pharmaffiliates.com The use of single, defined isomers in these advanced drug candidates strongly implies that their corresponding enantiomers or diastereomers exhibit lower activity or undesirable off-target effects.
Scaffold Hopping and Bioisosteric Replacements of the 3-azabicyclo[3.1.0]hexane Core
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes, improve drug-like properties, and navigate existing patent landscapes. nih.gov The 3-azabicyclo[3.1.0]hexane core has been both a subject of and a solution in such strategic molecular modifications.
In some drug discovery campaigns, the rigid 3-azabicyclo[3.1.0]hexane moiety is replaced with other cyclic systems to modulate a compound's properties. A notable example documented in the SwissBioisostere database is the replacement of the 3-azabicyclo[3.1.0]hexane core with a more flexible piperidine linker. oup.com This particular bioisosteric exchange is one of the most frequently observed replacements for this scaffold, suggesting its utility in altering the conformational profile of a molecule while potentially retaining key pharmacophoric interactions. oup.com
Conversely, the 3-azabicyclo[3.1.0]hexane scaffold can itself serve as a bioisosteric replacement for other chemical moieties. In the development of novel oxazolidinone antibacterials, researchers successfully replaced the morpholine ring of the commercial antibiotic linezolid with various substituted azabicyclo[3.1.0]hexyl ring systems. acs.org This "scaffold hop" onto the conformationally constrained bicyclic system led to the identification of several analogues with antibacterial activity comparable or superior to that of linezolid. acs.org This demonstrates the value of the 3-azabicyclo[3.1.0]hexane core as a tool to impart favorable rigidity and explore new chemical space.
Table 2: Examples of Scaffold Hopping and Bioisosteric Replacement
| Original Scaffold | Replacement Scaffold | Context / Application |
|---|---|---|
| 3-azabicyclo[3.1.0]hexane | Piperidine | Common bioisosteric replacement to increase flexibility. oup.com |
| Morpholine (in Linezolid) | azabicyclo[3.1.0]hexane | Used to introduce conformational constraint in oxazolidinone antibacterials. acs.org |
These examples highlight the dual role of the 3-azabicyclo[3.1.0]hexane scaffold in medicinal chemistry. It serves as a foundational core whose stereochemistry must be carefully controlled for optimal activity, and it also functions as a valuable building block in broader scaffold hopping strategies aimed at refining molecular properties. oup.comacs.org
Computational Chemistry and Molecular Modeling of 3 Azabicyclo 3.1.0 Hexane 3 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide profound insights into the electronic properties of a molecule, which are fundamental to its reactivity and interaction with other molecules. youtube.comyoutube.comyoutube.com Methods like Density Functional Theory (DFT) are commonly employed to model these characteristics. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data for a Bicyclic System This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for 3-azabicyclo[3.1.0]hexane-3-carboxamide were not found in the search results.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Highest Occupied Molecular Orbital, indicative of the ability to donate electrons. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, indicative of the ability to accept electrons. |
| HOMO-LUMO Gap | 7.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
The distribution of the HOMO and LUMO across the molecule is also significant. rsc.org The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack, respectively.
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. youtube.com It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or orange) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential. youtube.comresearchgate.net
For this compound, the oxygen atom of the carboxamide group would be expected to be a region of high negative electrostatic potential, making it a prime site for hydrogen bond donation. The hydrogen atoms of the amide group would, in turn, represent areas of positive potential, capable of acting as hydrogen bond donors. The bicyclic ring system would likely exhibit a more neutral potential, with some polarization due to the nitrogen atom. ESP maps are crucial for understanding how a ligand might orient itself within the binding pocket of a protein.
Molecular Dynamics Simulations for Ligand-Target Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, which is essential for understanding complex biological processes like ligand-protein binding. ebi.ac.uk These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and binding events. nih.govresearchgate.net
The 3-azabicyclo[3.1.0]hexane scaffold is conformationally restricted, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. nih.govresearchgate.net MD simulations can be used to explore the accessible conformations of this compound and determine their relative stabilities. nih.gov These simulations can reveal how the molecule flexes and adapts its shape in different environments, such as in aqueous solution versus a protein's binding site. The stability of specific conformations is crucial for presenting the correct pharmacophoric features to a biological target.
Molecular Docking Studies for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to predict the binding mode of a ligand. acs.orgmdpi.comresearchgate.net
A successful molecular docking study relies on a well-defined protocol and an accurate scoring function. The protocol involves preparing the ligand and receptor structures, defining the binding site (often as a grid box around a known ligand or active site), and running the docking algorithm. acs.org Scoring functions are used to rank the different docked poses of a ligand based on their predicted binding affinity.
For a molecule like this compound, docking studies could be employed to identify potential protein targets. mdpi.com The protocol would involve docking the molecule against a library of protein structures. Once a potential target is identified, the docking protocol can be further optimized to improve the accuracy of the binding mode prediction. This may involve adjusting the size of the grid box, using different docking algorithms, or employing more sophisticated scoring functions that account for factors like solvation and entropic effects. The evaluation of different scoring functions is critical to ensure that the predicted binding poses are physically realistic and that the ranking of different ligands is accurate. nih.gov
Pharmacophore Modeling and Virtual Screening for Novel 3-azabicyclo[3.1.0]hexane Derivatives
Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify novel bioactive compounds. These methods are particularly valuable in the exploration of derivatives of the 3-azabicyclo[3.1.0]hexane scaffold, a recurring motif in medicinally important molecules.
Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of newly designed molecules and in understanding the physicochemical properties that govern their potency.
In the context of 3-azabicyclo[3.1.0]hexane derivatives, QSAR studies have been employed to elucidate the structural requirements for their biological effects. For instance, 3D-QSAR studies on cyanopyrrolidine derivatives as DPP-IV inhibitors have been conducted to reveal the three-dimensional structural elements that are critical for their anti-diabetic activity. juniperpublishers.com
A specific in silico study focused on designing derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide as potential inhibitors of the SARS-CoV-2 main protease (3CLpro). nih.gov In this research, various pharmacological descriptors, which are key components of QSAR models, were calculated for the designed hit compounds. These descriptors provide insights into the pharmacokinetic and pharmacodynamic properties of the molecules.
The table below presents a selection of QSAR and pharmacological descriptors for a series of designed 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide derivatives. These descriptors are crucial for evaluating the drug-likeness and potential activity of the compounds. nih.gov
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Molar Refractivity |
| Derivative 1 | 513.54 | 1.85 | 3 | 7 | 129.21 |
| Derivative 2 | 527.57 | 2.22 | 3 | 7 | 133.83 |
| Derivative 3 | 541.59 | 2.59 | 3 | 7 | 138.45 |
| Derivative 4 | 555.62 | 2.96 | 3 | 7 | 143.07 |
| Derivative 5 | 569.65 | 3.33 | 3 | 7 | 147.69 |
Data sourced from an in silico study on 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide derivatives as potential SARS-CoV-2 3CLpro inhibitors. nih.gov
These QSAR descriptors help in understanding how modifications to the 3-azabicyclo[3.1.0]hexane scaffold influence the properties of the molecules. For example, the data illustrates a systematic increase in molecular weight and lipophilicity (LogP) across this series of derivatives. Such analyses are fundamental in guiding the optimization of lead compounds to enhance their therapeutic potential.
Advanced Spectroscopic and Structural Elucidation Techniques in 3 Azabicyclo 3.1.0 Hexane 3 Carboxamide Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a pivotal technique for the structural elucidation of 3-azabicyclo[3.1.0]hexane-3-carboxamide, allowing for the clear assignment of its proton (¹H) and carbon (¹³C) signals.
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for defining the detailed connectivity and relative stereochemistry of the this compound core. Methods such as Correlation Spectroscopy (COSY) are utilized to trace proton-proton coupling networks, which map the relationships between adjacent protons within the bicyclic structure.
Heteronuclear Single Quantum Coherence (HSQC) experiments serve to link each proton to its directly bonded carbon atom, which is fundamental for assigning the carbon framework of the molecule. Additionally, Heteronuclear Multiple Bond Correlation (HMBC) offers information regarding longer-range couplings (typically over 2-3 bonds), which aids in assembling the complete molecular structure, including the attachment of the carboxamide group to the nitrogen at the 3-position. The Nuclear Overhauser Effect (NOE), observed in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, is critical for determining the spatial proximity of protons and defining the stereochemistry of the rigid bicyclic system.
Table 1: Representative ¹H-NMR and Mass Spectrometry Data for a Derivative of this compound
| Intermediate | Structural Formula | ¹H-NMR Data | MS (m/z) |
|---|
This data is based on a derivative and is intended for illustrative purposes. google.com
Solid-State NMR for Polymorph Characterization
Solid-state NMR (ssNMR) is a valuable, non-destructive method for characterizing the different crystalline forms (polymorphs) of a compound. Polymorphism can significantly affect a substance's physical properties. For this compound, ssNMR can differentiate between polymorphs by detecting the unique chemical shifts and peak multiplicities that result from the varied local environments of atomic nuclei in each crystal lattice. This is especially important for ensuring the consistency of the solid form in pharmaceutical applications.
X-ray Crystallography of this compound and its Complexes
X-ray crystallography provides the most definitive three-dimensional structural details for crystalline substances, yielding precise measurements of bond lengths, bond angles, and torsion angles.
Single Crystal X-ray Diffraction for Absolute Configuration Determination
For chiral molecules such as derivatives of this compound, single crystal X-ray diffraction is the premier method for establishing the absolute configuration of stereocenters. By analyzing the diffraction pattern from a single crystal, a detailed electron density map is created, from which the exact spatial arrangement of every atom can be deduced.
Protein-Ligand Co-crystal Structure Determination
Understanding the interaction of this compound with its biological targets is essential for elucidating its mechanism of action. Co-crystallizing the compound with its target protein and analyzing it via X-ray crystallography provides an atomic-level view of this interaction. These structures show the exact binding mode of the ligand in the protein's active site and identify key intermolecular forces like hydrogen bonds and hydrophobic interactions. This information is critical for structure-based drug design. For example, derivatives of this compound have been studied as inhibitors of enzymes like UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), which is vital for the survival of gram-negative bacteria. google.com
Mass Spectrometry (MS) for Purity Assessment and Metabolite Identification
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions. It is a versatile tool for evaluating the purity of synthesized this compound and identifying its metabolites in biological samples.
High-resolution mass spectrometry (HRMS) can deliver a very accurate molecular weight, which helps to confirm the elemental composition of the compound. Chromatographic methods coupled with mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), are employed to separate the compound from impurities prior to detection, enabling a quantitative assessment of its purity. For instance, Electrospray Ionization Mass Spectrometry (ESI+ MS) has been used to identify a derivative of this compound, showing a protonated molecule at an m/z of 295. google.comgoogle.com
In metabolic studies, LC-MS is frequently used to find and identify metabolites of this compound in biological fluids. The invention of metabolites of related compounds is also acknowledged as a part of the broader research. google.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of novel 3-azabicyclo[3.1.0]hexane derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique elemental formula, distinguishing between compounds with the same nominal mass. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) analyzers are commonly employed for this purpose. mdpi.combeilstein-journals.org
In the synthesis of various substituted 3-azabicyclo[3.1.0]hexanes, HRMS is routinely used to confirm the identity of the final products. rsc.org For instance, the calculated m/z for the [M+Na]⁺ ion of a synthesized derivative, 1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one (C₁₉H₁₈ClNO), was found to be 334.0969, which correlated precisely with the experimentally observed value of 334.0968. mdpi.com This high degree of accuracy provides definitive evidence for the successful synthesis and the compound's elemental formula.
Below is a table showcasing HRMS data for several 3-azabicyclo[3.1.0]hexane derivatives found in recent research literature.
| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |
| 1-(4-Chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | C₁₉H₁₈ClNO | [M+Na]⁺ | 334.0969 | 334.0968 | mdpi.com |
| Methyl (1R,4S,5R,6S)-6-((N-(tert-butyl)benzamido)carbamoyl)-4-chloro-3-phenyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | C₂₄H₂₈ClN₂O₃ | [M+H]⁺ | 427.1783 | 427.1780 | rsc.org |
| Methyl (1R,4S,5R,6S)-6-((N-(tert-butyl)benzamido)carbamoyl)-4-bromo-3-phenyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | C₂₄H₂₈BrN₂O₃ | [M+H]⁺ | 471.1278 | 471.1296 | rsc.org |
| tert-Butyl (1S,5R,6S)-6-((2-chloro-5-nitrophenyl)sulfonamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate | C₁₄H₁₇Cl₂N₃O₃S | [M]⁺ | 377.0368 | 377.0368 | beilstein-journals.org |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting product ions. ijcap.in In a typical MS/MS experiment, precursor ions of a specific m/z are selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting fragment ions are mass-analyzed. unt.edunih.gov This process provides detailed information about the molecule's connectivity and substructures.
For a molecule like this compound, MS/MS analysis would be crucial for confirming the core structure and the nature of its substituents. The fragmentation patterns can help identify characteristic neutral losses and product ions. For example, in the analysis of degradation products of Saxagliptin, which contains a this compound moiety, MS data revealed key product ions that helped confirm the structural integrity of the bicyclic system. jocpr.com
Common fragmentation pathways for such compounds would likely involve:
Loss of the carboxamide group: Cleavage of the N-C(O) bond could result in a neutral loss corresponding to the carboxamide functionality.
Cleavage of the bicyclic ring system: The strained cyclopropane (B1198618) ring fused to the pyrrolidine (B122466) ring can undergo characteristic ring-opening fragmentations under energetic conditions.
Loss of substituents: Any groups attached to the bicyclic core can be lost, and the mass difference helps to identify them.
The specific fragmentation pattern is highly dependent on the ionization method and the collision energy used, providing a rich dataset for structural confirmation. purdue.edu
Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives
The 3-azabicyclo[3.1.0]hexane scaffold possesses at least two chiral centers at the bridgehead carbons (C1 and C5), leading to the existence of enantiomers. google.com Circular Dichroism (CD) spectroscopy is a vital chiroptical technique for determining the absolute configuration and studying the conformational properties of these chiral derivatives. rsc.orgrsc.org CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov
The experimental CD spectrum is a sensitive function of the molecule's three-dimensional structure, including its absolute configuration and solution conformation. google.com Modern approaches combine experimental CD data (both electronic CD and vibrational CD) with quantum mechanical calculations, such as those based on Density Functional Theory (DFT), to reliably assign the absolute configuration. rsc.org The procedure involves calculating the theoretical CD spectra for all possible stereoisomers and comparing them to the experimental spectrum. A match between the predicted and experimental spectra allows for an unambiguous assignment. google.com
This methodology has been successfully applied to assign the absolute configuration of various chiral 3-azabicyclo[3.1.0]hexane derivatives. google.comrsc.org For example, the absolute configuration of (1S,5R)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane was determined by comparing its experimental Vibrational Circular Dichroism (VCD) spectrum with ab initio calculated data. google.com
| Technique | Application in 3-azabicyclo[3.1.0]hexane Research | Key Information Obtained | Reference |
| Electronic Circular Dichroism (ECD) | Determination of absolute configuration of chiral derivatives. | Electronic transitions and overall molecular chirality. | rsc.org |
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration and solution conformation. | Absolute configuration from vibrational transitions. | google.comrsc.org |
| Optical Rotatory Dispersion (ORD) | Complements CD analysis for configurational assignment. | Chirality based on the rotation of plane-polarized light across wavelengths. | rsc.org |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and its derivatives. youtube.com These techniques probe the vibrational modes of a molecule, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies.
In the context of this compound, key functional groups and their expected vibrational frequencies include:
Amide Group: A strong C=O stretching band is typically observed in the IR spectrum around 1630-1680 cm⁻¹. mdpi.com The N-H stretching vibration appears as one or two bands in the 3100-3500 cm⁻¹ region. The N-H bending vibration is found around 1550-1640 cm⁻¹.
C-N Bond: The C-N stretching vibrations of the amine and amide groups appear in the fingerprint region of the spectrum, typically between 1000-1350 cm⁻¹.
Cyclopropane Ring: The C-H bonds of the cyclopropane ring show stretching vibrations at high frequencies, often above 3000 cm⁻¹. The ring deformations themselves give rise to characteristic bands at lower frequencies.
Aliphatic C-H Bonds: The C-H stretching and bending vibrations from the pyrrolidine part of the bicyclic system are expected in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively.
Research on substituted 3-azabicyclo[3.1.0]hexan-2-ones has reported characteristic IR absorption bands that confirm the presence of the core structure and substituents. mdpi.com For example, a derivative showed a strong carbonyl (C=O) peak at 1678 cm⁻¹, along with other peaks corresponding to aromatic and aliphatic moieties. mdpi.com Similarly, IR analysis of other derivatives has been used to confirm their structure. beilstein-journals.org While Raman data is less commonly reported in the surveyed literature for this specific class, it would provide complementary information, particularly for symmetric vibrations and the carbon skeleton, which are often weak in the IR spectrum. google.com
Preclinical in Vivo Research Applications and Animal Models for 3 Azabicyclo 3.1.0 Hexane 3 Carboxamide Derivatives
Selection and Validation of Relevant Animal Models for Target Engagement
The selection of appropriate animal models is a critical step in the preclinical evaluation of drug candidates, ensuring that the in vivo studies provide meaningful data on target engagement and potential efficacy.
Rodent Models for Disease States (e.g., tumor growth, neurological disorders)
Rodent models are the most commonly utilized systems for the initial in vivo assessment of 3-azabicyclo[3.1.0]hexane-3-carboxamide derivatives due to their well-characterized physiology, genetic tractability, and cost-effectiveness.
Neurological Disorders:
Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated for a variety of neurological conditions. For instance, as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), these compounds have been evaluated in rodent models of anxiety and schizophrenia. google.com Animal models such as the fear-potentiated startle test and stress-induced hyperthermia are employed to assess anxiolytic activity. google.com Models of psychosis include the reversal of hyperlocomotion induced by agents like ketamine or amphetamine. google.com The evaluation of related compounds in rodent models of Parkinson's disease has also been noted. mdpi.com
Furthermore, certain derivatives have shown promise as α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists with potential antidepressant effects. nih.gov The forced swim test in mice is a standard behavioral despair model used to screen for antidepressant-like activity. acs.org
Tumor Growth:
In the realm of oncology, the antitumor potential of spiro-fused 3-azabicyclo[3.1.0]hexane derivatives has been explored using various cancer cell lines in rodent models. nih.govmdpi.com These include human erythroleukemia (K562), T lymphocyte leukemia (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26) cell lines, which are often implanted into immunocompromised mice to form xenografts. nih.gov The growth of these tumors is then monitored following treatment with the test compounds. Other cell lines utilized in such studies include melanoma (Sk-mel-2), breast cancer (MCF-7), and osteosarcoma (U2OS). mdpi.com The use of murine fibroblast 3T3 and SV-40 transformed 3T3-SV40 cell lines has also been reported for studying the effects of these compounds on cell proliferation and morphology. mdpi.com
Non-Rodent Animal Models
While rodent models are invaluable, non-rodent species are sometimes employed to assess specific toxicities or to use a model that more closely mimics human physiology for a particular disease. For derivatives of 3-azabicyclo[3.1.0]hexane, the use of non-rodent models is less commonly reported in the literature but is noted in specific therapeutic areas. For example, in the development of μ-opioid receptor ligands for the treatment of pruritus, both dogs and guinea pigs have been used as relevant animal models.
In Vivo Target Occupancy Studies of this compound Derivatives
In vivo target occupancy studies are essential to confirm that a drug candidate interacts with its intended molecular target in a living organism at concentrations that are pharmacologically relevant. For a selective D3 receptor antagonist, GSK598809, which shares a bicyclic amine scaffold, a direct relationship was established between the administered dose, the resulting plasma concentration, and the degree of D3 receptor occupancy in the brains of rats, baboons, and humans. researchgate.net This was demonstrated using techniques such as ex vivo autoradiography with radiolabeled ligands and positron emission tomography (PET). researchgate.net Such studies provide crucial evidence of target engagement and help in the selection of appropriate doses for further efficacy studies. In another example, a derivative of 2-azabicyclo[3.1.0]hexane, a regioisomer of the title compound, demonstrated dose-dependent receptor occupancy in rats, which correlated with its antidepressant-like activity. acs.org
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling in vivo (Preclinical)
Understanding the relationship between the pharmacokinetic profile of a compound (what the body does to the drug) and its pharmacodynamic effects (what the drug does to the body) is fundamental to drug development.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The ADME properties of this compound derivatives are a key focus of optimization in drug discovery programs. In silico models are often used for initial screening, followed by in vitro and in vivo characterization.
In silico and in vitro assessments of spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles have predicted strong plasma protein binding (greater than 97%) and high human intestinal absorption (95.5-96.7%). mdpi.com The predicted Caco-2 cell permeability for these compounds, an indicator of intestinal absorption, ranged from 23.9 to 48.3 nm/s. mdpi.com For the antiviral compound nirmatrelvir, which contains a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety, metabolism was found to be qualitatively similar across liver microsomes and hepatocytes from rats, monkeys, and humans, with oxidation of the azabicyclo[3.1.0]hexane ring being a notable metabolic pathway. ebi.ac.uk
| Parameter | Predicted Value | Reference |
| Human Intestinal Absorption (HIA) | 95.5 - 96.7% | mdpi.com |
| Plasma Protein Binding (PPB) | > 97% | mdpi.com |
| Caco-2 Permeability | 23.9 - 48.3 nm/s | mdpi.com |
| Topological Polar Surface Area (TPSA) | 41.12 - 41.14 Ų | mdpi.com |
In vivo pharmacokinetic studies in rodents have been conducted for several derivatives. For instance, KBD4466, a selective TLR 7/8 inhibitor with a 3-azabicyclo[3.1.0]hexane-1-carboxamide structure, demonstrated favorable pharmacokinetic properties in both mice and rats, including good oral bioavailability. acs.org
| Species | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Oral Bioavailability (%) |
| Mouse | 1440 | 0.5 | 3930 | 1.8 | 65 |
| Rat | 987 | 1.0 | 4620 | 2.5 | 80 |
Relationship between Exposure and Biological Effect
Establishing a clear link between the concentration of a drug in the body and its therapeutic effect is a primary goal of preclinical development. For a selective cardiac troponin activator containing a 2-azabicyclo[3.1.0]hexane-3-carboxamide core, in vivo echocardiography in animal models revealed concentration-dependent increases in cardiac fractional shortening, providing a direct measure of the pharmacodynamic response to drug exposure. acs.org
Furthermore, the study of the D3 receptor antagonist GSK598809 demonstrated a proportional relationship between drug exposure, target occupancy, and a behavioral endpoint. researchgate.net Specifically, the extent of D3 receptor occupancy was directly correlated with the reduction of nicotine-induced conditioned place preference in rats, with a 100% effect observed at receptor occupancy levels of 72% or higher. researchgate.net This type of integrated PK/PD modeling is crucial for predicting the therapeutic window and effective dose range for clinical trials. Similarly, for the α4β2 nAChR antagonist SUVN-911, a 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane derivative, dose-dependent receptor occupancy in rats supported its potential therapeutic utility in depression. acs.org
Biomarker Discovery and Validation for this compound Activity
The development of drugs incorporating the this compound scaffold, particularly fatty acid amide hydrolase (FAAH) inhibitors like PF-04457845, has necessitated robust biomarker strategies to demonstrate target engagement and pharmacodynamic (PD) effects in preclinical and clinical settings. These biomarkers are crucial for bridging the gap between animal models and human studies.
Key translational biomarkers identified for the activity of the FAAH inhibitor PF-04457845 include the direct measurement of FAAH enzyme activity in blood leukocytes and the quantification of plasma concentrations of its substrate fatty acid amides (FAAs), such as N-acyl ethanolamines (NAEs). nih.govnih.gov Preclinical studies in rodents established a clear link between the degree of enzyme inhibition and the desired therapeutic effect. For instance, an inhibition of leukocyte FAAH1 activity by approximately 97% was found to be necessary to achieve anti-nociceptive effects in rodent pain models. nih.gov This tight relationship between in vivo efficacy and the modulation of FAAH activity and its substrates in peripheral blood components allows these markers to serve as translatable indicators of biological activity in clinical trials. nih.gov
In studies with PF-04457845, almost complete inhibition (>97%) of FAAH1 activity was observed shortly after administration. nih.gov Comparative proteomic profiling has further validated the selectivity of these compounds. For example, when compared to other less selective inhibitors, neuronal cells treated with PF-04457845 showed a significant increase only in NAE levels, which is consistent with selective FAAH inhibition. universiteitleiden.nl
To visualize and quantify target engagement directly within the central nervous system, positron emission tomography (PET) has been employed. A radiolabeled version of a key derivative, [¹¹C-carbonyl]PF-04457845, was developed for neuroimaging of FAAH. nih.govosti.gov Preclinical evaluation in rats demonstrated that the radiotracer's uptake in the brain was high, distributed according to known FAAH concentrations, and specific. osti.gov The specificity of this binding was confirmed in pretreatment studies where the administration of unlabeled PF-04457845 or another selective FAAH inhibitor, URB597, significantly reduced the uptake of the radiotracer in the brain. nih.govosti.gov Furthermore, extraction studies revealed that the binding of [¹¹C]PF-04457845 was irreversible, with 98% of the radioactivity remaining bound to brain tissue, providing strong evidence of covalent modification of the target enzyme. nih.gov
Efficacy Studies in Preclinical Disease Models
Derivatives of 3-azabicyclo[3.1.0]hexane have been evaluated in a variety of preclinical animal models, demonstrating potential therapeutic utility across several disease areas, including pain, psychiatric disorders, and oncology.
The FAAH inhibitor PF-04457845 has shown significant efficacy in rodent models of pain. nih.gov In a rat model of inflammatory pain induced by complete Freund's adjuvant (CFA), oral administration of PF-04457845 produced potent antinociceptive effects, with a minimum effective dose identified as 0.1 mg/kg. nih.gov The efficacy at this dose was comparable to that of a 10 mg/kg dose of the nonsteroidal anti-inflammatory drug naproxen. acs.org The compound was also effective in a noninflammatory, arthritic pain model induced by monosodium iodoacetate. nih.govresearchgate.net Despite this robust efficacy in preclinical rodent models, the compound did not demonstrate analgesic effects in human clinical trials for osteoarthritis pain, highlighting the translational challenges between animal models of pain and the human condition. researchgate.net
Beyond pain, this class of compounds has been investigated for psychiatric and neurological conditions. Derivatives of 3-azabicyclo[3.1.0]hexane have been synthesized as positive allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2), which is a target for treating anxiety and schizophrenia. google.com These modulators were active in models of anxiety, such as the fear-potentiated startle and stress-induced hyperthermia models. google.com In another therapeutic approach, a series of 1,2,4-triazolyl azabicyclo[3.1.0]hexanes were developed as potent and selective dopamine (B1211576) D3 receptor antagonists. acs.org Certain members of this series showed the ability to significantly reduce the expression of conditioned place preference (CPP) to nicotine (B1678760) and cocaine in animal models, suggesting potential for the treatment of drug addiction. acs.org Furthermore, based on preclinical rationale, the FAAH inhibitor PF-04457845 was tested in a clinical setting for cannabis withdrawal, where it was found to reduce withdrawal symptoms and cannabis use. researchgate.netnih.gov
In the field of oncology, various spiro-fused heterocyclic compounds containing the 3-azabicyclo[3.1.0]hexane framework have been synthesized and evaluated for antiproliferative activity. researchgate.netnih.govnih.gov These compounds were screened against a panel of human and mouse cancer cell lines, including erythroleukemia, cervical carcinoma, T-lymphocyte, and colon carcinoma cells. researchgate.netnih.gov The most effective compounds displayed IC₅₀ values in the low micromolar range (4.2 to 24.1 μM) across the tested cell lines. nih.gov Preliminary in vivo experiments in mice with CT26 colon carcinoma tumors were also conducted to assess the impact of these compounds on tumor growth. researchgate.net
Conclusion and Future Research Directions for 3 Azabicyclo 3.1.0 Hexane 3 Carboxamide
Summary of Key Research Findings and Advancements
The primary focus of research on 3-azabicyclo[3.1.0]hexane-3-carboxamide has been driven by its role in the production of Saxagliptin, a medication for type 2 diabetes. nbinno.comjuniperpublishers.com The stereochemically defined (1S,3S,5S) isomer is of particular importance, as the specific spatial arrangement of its atoms is critical for the biological activity of the final drug.
Key advancements have centered on the development of efficient and stereoselective synthetic routes to the broader 3-azabicyclo[3.1.0]hexane scaffold. researchgate.netresearchgate.net These methods often involve transition-metal-catalyzed reactions, such as cyclopropanation, to construct the bicyclic core. bohrium.comacs.org The synthesis of derivatives has also been extensively explored, leading to compounds with a range of biological activities, including antitumor and anti-inflammatory properties. nih.gov
Identification of Unresolved Challenges and Research Gaps
Despite the progress made, several challenges and research gaps remain. A significant hurdle in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives is achieving high stereoselectivity. bohrium.com The development of more efficient and scalable asymmetric syntheses is an ongoing area of research. researchgate.net
Furthermore, while the 3-azabicyclo[3.1.0]hexane scaffold is present in various biologically active molecules, research has predominantly focused on a limited range of derivatives. researchgate.net There is a need to expand the diversity of synthesized compounds to fully explore the therapeutic potential of this scaffold. The development of eco-friendly synthetic methods, such as those utilizing photocatalysis or electrochemical approaches, also presents an area for improvement. bohrium.com
Emerging Trends in Azabicyclic Chemistry Relevant to the 3-azabicyclo[3.1.0]hexane Scaffold
The field of azabicyclic chemistry is continuously evolving, with several emerging trends directly applicable to the 3-azabicyclo[3.1.0]hexane scaffold. There is a growing interest in the use of computational methods and "privileged structures" in drug discovery to rationally design new drug candidates. unife.it This approach can help in identifying new therapeutic applications for the 3-azabicyclo[3.1.0]hexane framework beyond its current uses.
Another significant trend is the development of novel catalytic methods, including the use of a wider range of transition metals and metal-free cyclization reactions. bohrium.com These advancements are crucial for improving the efficiency, selectivity, and sustainability of the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. The exploration of three-component reactions also offers a pathway to rapidly generate molecular diversity around this scaffold. acs.org
Potential for Further Exploration of this compound as a Medicinal Scaffold
The established role of this compound as a key intermediate for a successful drug underscores its potential as a valuable medicinal scaffold. cymitquimica.com Its rigid, three-dimensional structure is a desirable feature in modern drug design, moving away from flat, two-dimensional molecules. unife.it
While its primary application has been in the synthesis of DPP-IV inhibitors, the broader 3-azabicyclo[3.1.0]hexane scaffold has been associated with a variety of biological activities. nih.gov This suggests that derivatives of this compound could be explored for other therapeutic targets. The conformationally restricted nature of this scaffold makes it an excellent starting point for the design of potent and selective inhibitors for other enzymes or receptors. nih.gov
Strategic Directions for Advanced Academic Investigation and Collaborative Research
Future academic and collaborative research should focus on several key areas to fully exploit the potential of this compound. A primary objective should be the development of more efficient, scalable, and sustainable synthetic methodologies. This includes the exploration of novel catalytic systems and the optimization of existing processes. acs.org
Collaborative efforts between synthetic chemists and pharmacologists are essential to systematically explore the biological activity of a wider range of derivatives. The creation of diverse compound libraries based on the this compound scaffold could lead to the discovery of new lead compounds for various diseases. unife.it Furthermore, detailed mechanistic studies of the reactions involved in its synthesis will provide a deeper understanding that can guide future synthetic strategies.
Q & A
Q. What are the primary synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane-3-carboxamide scaffold in contemporary organic synthesis?
The synthesis of this bicyclic scaffold relies on cyclopropanation and transition-metal catalysis. Key methods include:
- Palladium-catalyzed cyclopropanation : N-Tosylhydrazones react with internal alkenes to form the bicyclic core with high diastereoselectivity (up to 95% yield) .
- Copper-mediated oxidative cyclization : N-Allyl enamine carboxylates undergo intramolecular cyclopropanation under aerobic conditions, yielding 3-azabicyclo[3.1.0]hex-2-enes, which are reduced to the saturated scaffold using NaBH3CN .
- Enamine cyclization : 1,5- and 1,6-Enynes undergo metal-catalyzed cyclization to form both rings simultaneously .
Q. Comparison of Methods
| Method | Catalyst | Yield (%) | Diastereoselectivity | Key Reference |
|---|---|---|---|---|
| Pd-catalyzed cyclopropanation | Pd(OAc)2 | 70–95 | High | |
| Cu-mediated oxidation | CuBr/PhIO2 | 60–85 | Moderate |
Q. How do the structural features of 3-azabicyclo[3.1.0]hexane derivatives influence their role in drug design?
The rigid bicyclic scaffold enhances binding affinity to biological targets by restricting conformational flexibility. For example:
- Antiviral activity : Derivatives like 6,6-dimethyl-3-azabicyclo[3.1.0]hexane exhibit activity against RNA viruses due to their ability to mimic transition-state intermediates in viral replication .
- Analgesic applications : Para-substituted aryl derivatives (e.g., bicifadine) show non-narcotic analgesic effects via selective modulation of nicotinic receptors .
- Enantioselectivity : The (1R,5S) configuration in bicifadine is critical for activity, with the (+) enantiomer showing 10× higher potency than the (-) form .
Q. What analytical techniques are most effective for characterizing stereoisomers of 3-azabicyclo[3.1.0]hexane derivatives?
- X-ray crystallography : Resolves absolute configurations, as demonstrated for bicifadine .
- Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., Chiralpak IA) .
- NMR spectroscopy : <sup>1</sup>H-<sup>13</sup>C HMBC correlations differentiate endo/exo substituents .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure 3-azabicyclo[3.1.0]hexane derivatives be addressed?
- Chiral ligands : Diazaphospholane ligands enable Pd(0)-catalyzed enantioselective C–H functionalization (up to 99% ee) .
- Dynamic kinetic resolution : Copper catalysts with chiral bisoxazoline ligands achieve >90% ee in cyclopropanation .
Case Study : Bicifadine synthesis via hydride reduction of cyclopropanedicarboximides required resolution of racemic mixtures to isolate the active (1R,5S) enantiomer .
Q. What methodological advancements optimize yields in cyclopropanation reactions for this scaffold?
Q. How do researchers resolve contradictions in reported biological activities of structurally similar derivatives?
- Meta-analysis : Compare substituent effects across studies. For example, para-methyl groups on the aryl ring (e.g., bicifadine) enhance analgesia, while meta-substituted analogs show reduced activity .
- Computational modeling : DFT studies predict binding modes to nicotinic receptors, explaining activity differences between spiro-fused and non-spiro derivatives .
Q. Substituent-Activity Relationship
| Substituent Position | Biological Activity (IC50, nM) | Reference |
|---|---|---|
| Para-methyl | 12 (analgesic) | |
| Meta-chloro | 250 (weak activity) |
Q. What novel strategies enable the synthesis of fluorinated 3-azabicyclo[3.1.0]hexanes for improved pharmacokinetics?
- Cycloaddition reactions : Gem-difluorocyclopropenes react with azomethine ylides to yield trifluoromethylated derivatives with enhanced metabolic stability .
- Electrophilic fluorination : Selectfluor® introduces fluorine atoms at bridgehead positions, improving blood-brain barrier penetration .
Q. How can researchers leverage this scaffold to design ligands for nicotinic acetylcholine receptors (nAChRs)?
- Aryl substitution : Pyridinyl and pyrazinyl groups at the 3-position enhance binding to α4β2 nAChR subtypes (Ki = 8 nM) .
- Spiro-annelation : Spirocyclopropane derivatives show subtype selectivity, with >100× affinity for α7 vs. α3β4 nAChRs .
Data Contradiction Analysis
Issue : Conflicting reports on Pd vs. Cu catalyst efficiency for cyclopropanation.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
